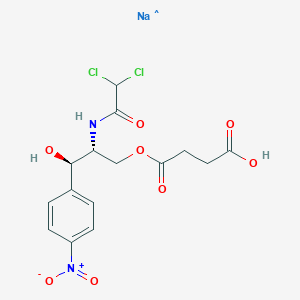

Chloramphenicol alpha-succinate sodium salt

Description

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Chloramphenicol succinate is hydrolyzed into the active chloramphenicol.[A204047] Chloramphenicol resembles uridine-5'-phosphate.[A204071] It binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of _E. coli_, which prevents translation.[A204077] |

|---|---|

CAS No. |

982-57-0 |

Molecular Formula |

C15H16Cl2N2NaO8 |

Molecular Weight |

446.2 g/mol |

IUPAC Name |

sodium 4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |

InChI |

InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/t10-,13-;/m1./s1 |

InChI Key |

OQAWGHRXAVKAIG-HTMVYDOJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |

Appearance |

White solid |

Other CAS No. |

982-57-0 |

physical_description |

Chloramphenicol sodium succinate is a white powder. (NTP, 1992) |

Pictograms |

Irritant; Health Hazard |

Related CAS |

3544-94-3 (Parent) |

solubility |

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) |

Synonyms |

1-[(2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Sodium Salt; Mono[(2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Monosodium Salt; Betamicetin; Chloramphen |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action and Interaction

Elucidation of Chloramphenicol (B1208) Binding to Ribosomal Subunits

Chloramphenicol's primary mechanism of action involves the targeted inhibition of bacterial protein synthesis. patsnap.com This is achieved through its specific and reversible binding to the 50S subunit of the bacterial ribosome. drugbank.commsdmanuals.com The binding site is located within the peptidyl transferase center (PTC), a critical region of the ribosome responsible for catalyzing peptide bond formation. nih.govpnas.org

Structural studies have revealed that chloramphenicol lodges itself in a crevice within the A-site of the PTC. pnas.orgnih.gov This strategic positioning allows it to interact with key nucleotides of the 23S rRNA, a component of the 50S subunit. nih.gov Specifically, interactions with residues such as A2451 and A2452 are crucial for its binding and inhibitory function. drugbank.comnih.gov The binding of chloramphenicol to the ribosome is a dynamic process, with the drug initially forming a lower-affinity encounter complex that subsequently isomerizes to a more stable, high-affinity state. benthamopen.com

By binding to the peptidyl transferase center, chloramphenicol effectively obstructs the enzymatic activity of this ribosomal region. drugbank.comyoutube.comyoutube.com The primary function of the PTC is to catalyze the transfer of an amino acid from an incoming aminoacyl-tRNA (aa-tRNA) to the growing polypeptide chain. drugbank.com Chloramphenicol's presence within the A-site physically hinders this process, thereby inhibiting the elongation of the peptide chain. drugbank.comyoutube.com

Interestingly, the inhibitory action of chloramphenicol is not uniform and can be influenced by the specific amino acid sequence of the nascent polypeptide chain being synthesized. nih.govpnas.org This "context-specific" inhibition is most pronounced when the penultimate amino acid of the growing peptide is alanine, or to a lesser extent, serine or threonine. nih.govpnas.orgbiorxiv.org Conversely, the presence of glycine (B1666218) at either the C-terminus of the nascent chain or on the incoming aa-tRNA can counteract the inhibitory effect of the drug. nih.govpnas.org

The direct consequence of chloramphenicol's inhibition of the peptidyl transferase center is the prevention of peptide bond formation. la.govyoutube.com This occurs because the drug's binding site overlaps with the position that the aminoacyl moiety of the aa-tRNA would normally occupy in the A-site. pnas.org This steric hindrance prevents the proper alignment of the substrates necessary for the catalytic reaction, thus stalling protein synthesis. pnas.orgbiorxiv.org

Chloramphenicol interferes with the correct positioning of the aminoacyl-tRNA at the A-site of the ribosome. benthamopen.com While it may not completely block the initial binding of the aa-tRNA to the ribosome, it prevents its 3'-end from being properly accommodated within the peptidyl transferase center. nih.govbiorxiv.org This improper positioning makes it impossible for the amino acid to be incorporated into the growing peptide chain. biorxiv.org Consequently, the incorrectly bound aa-tRNA is rejected from the ribosome, and the cycle of protein synthesis is halted. biorxiv.org

Investigations into Chloramphenicol's Bacteriostatic Effects

The primary outcome of chloramphenicol's inhibition of protein synthesis is a bacteriostatic effect, meaning it halts the growth and replication of bacteria without directly killing them. drugbank.comla.govnih.gov By preventing the synthesis of essential proteins, the bacterial cells are unable to multiply and carry out vital functions. drugbank.com However, under certain conditions, such as at high concentrations or against highly susceptible bacterial strains, chloramphenicol can exhibit bactericidal (bacteria-killing) activity. drugbank.comla.gov

Research on Potential Mammalian Mitochondrial Protein Synthesis Inhibition

While chloramphenicol is selective for bacterial ribosomes, it can also inhibit protein synthesis within mammalian mitochondria. nih.govnih.govcdnsciencepub.com This is because mitochondrial ribosomes share structural similarities with bacterial ribosomes (both are 70S ribosomes). The structural features of chloramphenicol required to inhibit mitochondrial protein synthesis are similar to those needed for its antibacterial action. cdnsciencepub.comcdnsciencepub.com

This off-target effect on mitochondria is believed to be the underlying cause of some of chloramphenicol's toxic side effects. nih.gov Inhibition of mitochondrial protein synthesis can lead to mitochondrial stress, a decrease in ATP production, and has been linked to the dose-related, reversible bone marrow depression observed with chloramphenicol use. msdmanuals.comnih.gov This toxicity is related to the specific D-threo isomer of chloramphenicol; other isomers like L-threo and L-erythro show significantly less or no inhibitory activity on mitochondrial protein synthesis. cdnsciencepub.comcdnsciencepub.com

Molecular Docking Studies and Target Interaction Analysis

Molecular docking simulations have been instrumental in visualizing and analyzing the interaction between chloramphenicol and its ribosomal target. ui.ac.idresearchgate.net These computational studies have confirmed the binding of chloramphenicol to the 50S ribosomal subunit and have helped to elucidate the specific interactions with the 23S rRNA. researchgate.net

Furthermore, molecular docking has been employed to investigate mechanisms of bacterial resistance to chloramphenicol. researchgate.netjbino.com For instance, these studies have shown how mutations in the 23S rRNA, such as G2505A and A2057G, can alter the binding affinity of chloramphenicol, potentially leading to reduced susceptibility. researchgate.net

Beyond the ribosome, molecular docking has also been used to explore the interactions of chloramphenicol with other biological molecules, including enzymes involved in its inactivation and transport proteins that can efflux the drug from bacterial cells. jbino.comnih.gov For example, docking studies have identified key amino acid residues in the CmO oxidase enzyme that are crucial for its ability to inactivate chloramphenicol. nih.gov

Table of Research Findings on Chloramphenicol's Mechanism

| Mechanism Aspect | Key Findings | Supporting Evidence |

| Ribosomal Binding | Binds to the 50S ribosomal subunit at the peptidyl transferase center. | X-ray crystallography, Cryo-EM, Biochemical assays pnas.orgnih.govnih.gov |

| Protein Synthesis | Inhibits the peptidyl transferase reaction, preventing peptide bond formation. | In vitro translation assays, Ribosome profiling nih.govpnas.orgyoutube.com |

| Bacteriostatic Effect | Halts bacterial growth by inhibiting the production of essential proteins. | Minimum Inhibitory Concentration (MIC) assays drugbank.comla.gov |

| Mitochondrial Impact | Inhibits protein synthesis in mammalian mitochondria due to ribosomal similarity. | Studies on isolated mitochondria, Cell culture experiments nih.govnih.govcdnsciencepub.com |

| Molecular Interactions | Interacts with specific rRNA nucleotides and its binding is context-dependent. | Molecular docking, Mutagenesis studies pnas.orgbiorxiv.orgresearchgate.net |

Microbiological and Genetic Mechanisms of Resistance

Characterization of Enzymatic Inactivation Mechanisms

The most prevalent mechanism of chloramphenicol (B1208) resistance is its enzymatic inactivation by bacterial enzymes. nih.gov This inactivation prevents the antibiotic from binding to the bacterial ribosome, thereby rendering it ineffective. drugbank.com The two main classes of enzymes responsible for this inactivation are Chloramphenicol Acetyltransferases (CATs) and, to a lesser extent, Chloramphenicol Phosphotransferases. nih.govnih.gov

Chloramphenicol Acetyltransferases (CATs) are the most common cause of chloramphenicol resistance. drugbank.com These enzymes catalyze the acetyl-CoA-dependent acetylation of chloramphenicol at its 3-hydroxyl group, producing 3-acetoxy-chloramphenicol. drugbank.comresearchgate.net This modification prevents the antibiotic from binding to the 50S ribosomal subunit, which is necessary for the inhibition of protein synthesis. drugbank.comwikipedia.org A subsequent, non-enzymatic rearrangement can lead to the formation of 1,3-diacetoxy-chloramphenicol.

The catalytic mechanism of CAT enzymes involves a highly reactive histidine residue that acts as a general base catalyst in the reaction. wikipedia.orgebi.ac.ukebi.ac.uk

CAT enzymes exhibit significant molecular diversity and are classified into different types based on their physical and kinetic properties. The most well-characterized are the Type A and Type B CATs.

Type A CATs: These enzymes are typically found in Enterobacteriaceae.

Type B CATs: These enzymes are more commonly associated with Pseudomonas aeruginosa. researchgate.net

Type C CATs: Found in species like Allivibrio fischeri. researchgate.net

While Type A CATs have a distinct fold, Type B and C CATs are structurally more similar to streptogramin acetyltransferases (SATs). nih.gov The classification of CAT enzymes continues to evolve as new variants are discovered.

Table 1: Types of Chloramphenicol Acetyltransferase (CAT) Enzymes

| Enzyme Type | Typical Bacterial Species | Reference |

|---|---|---|

| Type A | Escherichia coli | researchgate.net |

| Type B | Pseudomonas aeruginosa | researchgate.net |

| Type C | Allivibrio fischeri | researchgate.net |

The genes encoding CAT enzymes, known as cat genes, can be located on either plasmids or the bacterial chromosome.

Plasmid-Mediated: The presence of cat genes on mobile genetic elements such as plasmids and transposons facilitates their horizontal transfer between different bacterial species. mdpi.com This is a major contributor to the widespread dissemination of chloramphenicol resistance. In many clinical isolates, cat genes are found on plasmids. nih.gov

Chromosomal: In some bacteria, the cat gene is integrated into the chromosome.

The association of cat genes with other resistance genes on the same mobile genetic element can lead to multi-drug resistance. For instance, the catQ gene has been found to be genetically linked to the macrolide resistance gene mef(I) in streptococci. frontiersin.org

The expression of cat genes can be either inducible or constitutive, often differing between Gram-negative and Gram-positive bacteria.

Gram-Negative Bacteria: In bacteria like E. coli, the synthesis of CAT is often constitutive, meaning the enzyme is produced continuously, regardless of the presence of chloramphenicol. drugbank.com

Gram-Positive Bacteria: In contrast, many Gram-positive bacteria, such as staphylococci and streptococci, exhibit inducible expression of CAT. drugbank.com The presence of chloramphenicol or related compounds triggers the synthesis of the enzyme. drugbank.com

Some bacteria, however, can show constitutive expression of cat genes regardless of their Gram stain classification. For example, Rhodococcus sp. AN-22 has been found to constitutively synthesize enzymes of the catechol ortho-cleavage pathway, which are encoded by cat genes. nih.gov

While less common than acetylation, other enzymatic modifications can also inactivate chloramphenicol.

Chloramphenicol Phosphotransferases (CPT): These enzymes inactivate chloramphenicol by transferring a phosphate (B84403) group from ATP to the 3-hydroxyl group of the antibiotic. nih.gov This mechanism was first identified in the chloramphenicol-producing bacterium Streptomyces venezuelae. nih.govdrugbank.com The resulting 3-phosphoryl-chloramphenicol is biologically inactive. nih.gov

Chloramphenicol Hydrolases: A novel mechanism of chloramphenicol inactivation involves hydrolysis of the amide bond by a specific hydrolase. An enzyme, EstDL136, identified from a soil metagenome, has been shown to hydrolyze and confer resistance to both chloramphenicol and florfenicol. nih.gov

Chloramphenicol Acetyltransferases (CAT) and Acetylation Pathways

Studies on Permeability Barriers and Efflux Systems

In addition to enzymatic inactivation, bacteria can resist chloramphenicol by preventing it from reaching its intracellular target. This is achieved through reduced permeability of the cell membrane and active transport of the drug out of the cell. nih.govnih.gov

Permeability Barriers: Some bacteria exhibit resistance by altering their outer membrane, thereby reducing the uptake of chloramphenicol. For example, some strains of Haemophilus influenzae with high-level chloramphenicol resistance have been shown to have a diminished amount of a 40-kilodalton outer membrane protein, leading to a decreased rate of chloramphenicol uptake. nih.gov

Efflux Systems: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug to sub-toxic levels. nih.gov These pumps can be specific for a single antibiotic or can confer resistance to multiple drugs (multidrug resistance). Efflux-mediated resistance to chloramphenicol has been identified in various bacterial species. mdpi.comoup.com In Pseudomonas putida, the TtgABC multidrug efflux pump has been shown to play a role in chloramphenicol tolerance. nih.gov

Reduced Membrane Permeability as a Resistance Mechanism

A primary strategy employed by bacteria to resist chloramphenicol is to limit its entry into the cell. This is often achieved by altering the permeability of the outer membrane. Studies have demonstrated that decreased permeability can be a significant mechanism of chloramphenicol resistance in several pathogens. nih.govnih.gov

In Haemophilus influenzae, strains with high-level chloramphenicol resistance, but lacking the common plasmid-mediated chloramphenicol acetyltransferase, have been identified. nih.gov Research on these strains revealed a decreased rate of chloramphenicol uptake compared to susceptible strains. nih.gov This reduction in uptake was associated with a significant decrease in a 40-kilodalton outer membrane protein, suggesting that the resistance is due to a permeability barrier. nih.gov

Similarly, a highly resistant isolate of Pseudomonas cepacia was found to have no detectable chloramphenicol acetyltransferase activity. nih.gov The mechanism of resistance in this strain was determined to be decreased permeability, which resulted in a nearly 10-fold decrease in the entry of the drug into the resistant cell. nih.gov In Salmonella Typhi, high-level resistance to chloramphenicol has been linked to the absence of the OmpF protein, which is necessary for the antibiotic's entry into the bacterial cell. oup.com Modifications to lipopolysaccharides in the outer membrane can also alter permeability and contribute to resistance. researchgate.netbiorxiv.org

| Bacterial Species | Key Finding | Associated Molecular Change | Reference |

|---|---|---|---|

| Haemophilus influenzae | Decreased rate of chloramphenicol uptake. | Diminished 40-kilodalton outer membrane protein. | nih.gov |

| Pseudomonas cepacia | Nearly 10-fold decrease in drug entry. | Not specified, but linked to a cloned 21.9-kilobase DNA fragment. | nih.gov |

| Salmonella Typhi | High-level resistance to chloramphenicol. | Lack of the OmpF porin protein. | oup.com |

Role of Efflux Pumps (e.g., RND, ABC Extrusion Systems) in Multidrug Resistance

Efflux pumps are transport proteins that actively extrude toxic substances, including antibiotics like chloramphenicol, from the bacterial cell. oup.com These systems are a major contributor to intrinsic and acquired multidrug resistance (MDR). nih.govplos.org Several families of efflux pumps are involved in chloramphenicol resistance, with the Resistance-Nodulation-Division (RND) and ATP-Binding Cassette (ABC) superfamilies being prominent. mdpi.comoup.comnih.gov

RND-type efflux pumps, such as the AcrAB-TolC system in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are known to export a wide range of antibiotics, including chloramphenicol. oup.commdpi.comoup.comnih.gov In Gram-negative bacteria, these pumps typically form a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, allowing for the direct expulsion of the drug into the external environment. oup.com The overexpression of these pumps in response to antibiotic pressure can lead to the emergence of multidrug-resistant strains. nih.govplos.org For instance, chloramphenicol has been shown to select for resistant variants of Burkholderia thailandensis that overexpress two different RND efflux pumps, leading to resistance against structurally unrelated antibiotics like quinolones and tetracyclines. nih.govplos.org

The ABC superfamily of transporters utilizes ATP hydrolysis to power the extrusion of substrates. mdpi.com While more commonly associated with other functions, some ABC pumps contribute to antibiotic resistance. oup.com

Mechanisms of Efflux Pump Induction and Regulation

The expression of efflux pumps is a tightly regulated process. mdpi.com Global transcriptional regulators, such as MarA, RamA, and SoxS in Enterobacteriaceae, can activate the expression of efflux pump genes. mdpi.com These global regulators are themselves controlled by local repressors like MarR, RamR, and SoxR. mdpi.com

Antibiotics, including chloramphenicol, can act as inducers of efflux pump expression. mdpi.comresearchgate.net For example, chloramphenicol can induce the expression of the TtgABC RND transporter in Pseudomonas putida by interacting with the TtgR regulator, causing it to lose its ability to bind to the promoter. mdpi.com In E. coli, chloramphenicol can induce the expression of marA and acrB. mdpi.com This induction can occur through direct interaction with regulatory proteins or via indirect mechanisms that signal cellular stress. oup.commdpi.com The regulation of these systems is complex, and in some cases, mutations in regulatory genes can lead to the constitutive overexpression of efflux pumps, resulting in a stable multidrug-resistant phenotype. oup.com

Research on Ribosomal Target Site Mutations and Modifications

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis. researchgate.netdoaj.org It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, thereby preventing peptide bond formation. researchgate.netnih.gov Resistance can arise through mutations or modifications at this target site that reduce the drug's binding affinity.

Mutations of the 50S Ribosomal Subunit

Mutations within the 23S rRNA, a key component of the 50S ribosomal subunit, can lead to chloramphenicol resistance. researchgate.net These mutations can alter the structure of the binding pocket for chloramphenicol, thus impairing its inhibitory action. researchgate.net While less common than enzymatic inactivation or efflux, ribosomal mutations provide a significant mechanism for resistance. nih.govasm.org Studies in Escherichia coli have identified chloramphenicol resistance mutations that map to the major ribosomal protein gene cluster. nih.govasm.org Recent research using cryo-electron microscopy has shown that chloramphenicol can interfere with multiple steps in the maturation of the 50S subunit, suggesting both direct and indirect mechanisms of action and potential resistance. nih.gov

Molecular Epidemiology of Resistance Genes and Plasmids

The spread of chloramphenicol resistance is largely facilitated by the horizontal transfer of resistance genes via mobile genetic elements, such as plasmids and transposons. oup.commdpi.com This allows for the rapid dissemination of resistance among diverse bacterial populations.

Plasmid-Mediated Resistance (e.g., ACCoT Plasmid)

Plasmids are extrachromosomal DNA molecules that can replicate independently and are frequently responsible for carrying and transferring multiple antibiotic resistance genes. nih.govwikipedia.orgnih.gov The chloramphenicol resistance gene cmlA, which encodes an efflux pump, is often found on large, transferable plasmids in swine E. coli. oup.comresearchgate.net These plasmids frequently carry genes conferring resistance to other antimicrobials, such as sulfamethoxazole, tetracycline, and kanamycin. oup.com This co-localization of resistance genes means that the use of any of these antibiotics can co-select for chloramphenicol resistance, even in the absence of direct selection pressure from chloramphenicol itself. oup.com The genetic linkage of multiple resistance determinants on a single plasmid contributes significantly to the persistence and spread of multidrug resistance. oup.comwikipedia.org

| Resistance Gene | Mechanism of Action | Commonly Found In | Associated Features | Reference |

|---|---|---|---|---|

| cmlA | Efflux Pump | Escherichia coli | Located on large, transferable plasmids; often linked to other resistance genes (sulfamethoxazole, tetracycline, kanamycin). | oup.comresearchgate.net |

| cat genes (e.g., catA, catB) | Enzymatic Inactivation (Chloramphenicol Acetyltransferase) | Various Gram-negative and Gram-positive bacteria | Often associated with mobile elements like transposons and gene cassettes on plasmids. | nih.govresearchgate.net |

| floR | Efflux Pump | Escherichia coli, Salmonella spp. | Confers resistance to both florfenicol and chloramphenicol; disseminated on large plasmids. | nih.govoup.com |

Horizontal Gene Transfer Mechanisms in Resistance Dissemination

Horizontal gene transfer (HGT) is a primary driver in the rapid spread of chloramphenicol resistance among diverse bacterial species. This process allows for the transfer of genetic material between bacteria, independent of reproduction. The main mechanisms of HGT involved in the dissemination of chloramphenicol resistance genes are conjugation, transformation, and transduction. These resistance genes are often located on mobile genetic elements (MGEs), which can be readily exchanged between bacteria.

Key mobile genetic elements responsible for the spread of chloramphenicol resistance include:

Plasmids: These are self-replicating, extrachromosomal DNA molecules that frequently carry antibiotic resistance genes. oup.comresearchgate.netresearchgate.netmdpi.comnih.gov For instance, the cmlA gene, which codes for a chloramphenicol efflux pump, has been found on large, transferable plasmids greater than 100 kbp in swine Escherichia coli. oup.comresearchgate.net Conjugation, the process of transferring plasmids from a donor to a recipient cell, is a highly efficient mechanism for disseminating these resistance determinants. oup.comreactgroup.orgbioguardlabs.com Studies have shown that chloramphenicol resistance can be transferred via conjugation at frequencies ranging from 10⁻⁸ to 10⁻³ per recipient cell. oup.com Importantly, these plasmids are often multi-drug resistance plasmids, carrying genes that confer resistance to other antibiotics like sulfamethoxazole, tetracycline, and kanamycin, which can lead to the co-selection of chloramphenicol resistance even in the absence of chloramphenicol use. oup.comresearchgate.netnih.gov

Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. core.ac.ukfrontiersin.orgresearchgate.netfrontiersin.org Transposon Tn9, for example, is known to carry the gene for chloramphenicol acetyltransferase (CAT), an enzyme that inactivates chloramphenicol. core.ac.uk The movement of transposons facilitates the integration of resistance genes into various genetic contexts, enhancing their stability and potential for dissemination.

Integrons: These are genetic elements that can capture and express genes, particularly antibiotic resistance genes, contained within mobile units called gene cassettes. frontiersin.orgfrontiersin.orgwikipedia.org Class 1 integrons are frequently associated with the dissemination of chloramphenicol resistance genes, such as cmlA, often linked with other resistance genes like aadA1 and aadA2 (aminoglycoside resistance) and sul1 or sul3 (sulfonamide resistance). researchgate.net The ability of integrons to assemble multiple resistance cassettes allows bacteria to rapidly acquire a multi-drug resistant phenotype. frontiersin.org

Mechanisms of Horizontal Gene Transfer in Chloramphenicol Resistance

| Mechanism | Description | Key Genetic Elements | Examples of Resistance Genes Transferred |

|---|---|---|---|

| Conjugation | Transfer of genetic material, typically plasmids, between bacterial cells in direct contact. reactgroup.orgbioguardlabs.com | Plasmids (e.g., IncF, IncX1) nih.gov | cmlA, cat genes nih.gov |

| Transduction | Transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). reactgroup.orgactabotanica.org | Bacteriophages | Various chloramphenicol resistance genes |

| Transformation | Uptake and incorporation of naked DNA from the environment into a bacterial cell. reactgroup.orgactabotanica.org | Free DNA fragments | Various chloramphenicol resistance genes |

Transcriptomic and Genomic Analyses of Resistance Development

Advances in transcriptomic and genomic technologies have provided unprecedented insights into the molecular basis of chloramphenicol resistance. These approaches allow for a comprehensive analysis of gene expression changes and genetic mutations that contribute to the development of resistance.

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have revealed that exposure to chloramphenicol induces significant changes in bacterial gene expression. In Pseudomonas putida KT2440, for example, transcriptomic analysis showed altered expression of 102 genes in response to chloramphenicol. nih.govasm.org These changes affect various cellular processes, including:

General Metabolism: Adjustments in metabolic pathways to cope with the stress of antibiotic exposure. nih.govasm.org

Cellular Stress Response: Upregulation of genes involved in managing cellular damage and stress. nih.govasm.org

Gene Regulation: Changes in the expression of regulatory genes that control other cellular functions. nih.govasm.org

Efflux Pump Transporters: Increased expression of genes encoding efflux pumps, which actively transport chloramphenicol out of the cell. nih.govasm.org The AcrAB-TolC multidrug efflux system is one such pump that can contribute to chloramphenicol resistance. nih.gov

Protein Biosynthesis: Alterations in the expression of genes related to protein synthesis, the primary target of chloramphenicol. nih.govasm.org

Whole-genome sequencing (WGS) has become an essential tool for identifying the genetic determinants of chloramphenicol resistance. nih.gov WGS allows for the identification of both acquired resistance genes and chromosomal mutations that confer resistance.

Commonly identified chloramphenicol resistance genes include:

cat genes (chloramphenicol acetyltransferases): These genes, such as catA and catB, encode enzymes that inactivate chloramphenicol through acetylation. nih.govnih.govoup.com

cml genes (chloramphenicol efflux): Genes like cmlA encode for efflux pumps that specifically export chloramphenicol from the bacterial cell. researchgate.netnih.gov

floR gene: This gene confers resistance to both florfenicol (a related antibiotic) and chloramphenicol, also through an efflux mechanism. nih.govasm.org

cfr gene: This plasmid-borne gene confers combined resistance to chloramphenicol and florfenicol. nih.gov

In addition to acquired genes, genome-wide analyses can pinpoint chromosomal mutations that contribute to resistance. These mutations can occur in genes encoding the antibiotic's target (e.g., the 50S ribosomal subunit) or in regulatory genes that control the expression of efflux pumps or membrane permeability. researchgate.netnbinno.com Functional metagenomics, a culture-independent approach, has also been instrumental in discovering novel chloramphenicol resistance genes from environmental samples. asm.orgnih.govresearchgate.net

The development of antibiotic resistance is not solely dependent on the acquisition of resistance genes or target mutations; it also involves significant metabolic adaptations within the bacterium. nih.govoup.commdpi.com These adaptations can help compensate for the fitness costs associated with resistance mechanisms and allow the bacteria to thrive in the presence of the antibiotic. nih.gov

One notable metabolic adaptation observed in chloramphenicol-resistant E. coli is a shift from respiratory to fermentative metabolism. nih.gov This metabolic rewiring involves changes in glucose catabolism, leading to increased glucose consumption and acetate (B1210297) secretion. nih.gov Such metabolic shifts are thought to be compensatory mechanisms that help the bacteria cope with the physiological stress imposed by both the antibiotic and the resistance determinants. nih.gov Understanding these metabolic adaptations is crucial as they can present novel targets for therapeutic interventions aimed at overcoming antibiotic resistance. nih.gov

In Vitro Selection for Resistance Mechanisms

In vitro evolution experiments, where bacteria are cultured in the presence of gradually increasing concentrations of an antibiotic, are a powerful tool for studying the stepwise development of resistance. nih.govresearchgate.net These laboratory evolution studies provide valuable insights into the genetic and phenotypic trajectories that lead to high-level resistance.

For chloramphenicol, such experiments have demonstrated that resistance can evolve through a series of mutations. For instance, in one study, the half-maximal inhibitory concentration (IC50) for chloramphenicol in wild-type E. coli increased approximately 140-fold over time with continuous exposure. researchgate.net In a strain lacking the major efflux pump AcrB, the IC50 increased dramatically by 2000-fold, highlighting the critical role of efflux pumps in intrinsic susceptibility and the different evolutionary paths resistance can take. researchgate.net

These studies allow researchers to identify the specific mutations that arise at each stage of resistance development and to characterize their effects on bacterial fitness and cross-resistance to other antibiotics. nih.gov The data from in vitro selection experiments can help predict evolutionary pathways to resistance and inform strategies to prevent or overcome it.

Key Findings from In Vitro Selection for Chloramphenicol Resistance

| Bacterial Strain | Experimental Condition | Observed Increase in Resistance (IC50) | Key Resistance Mechanisms Identified |

|---|---|---|---|

| Wild-type E. coli BW25113 | Stepwise increase in chloramphenicol concentration | ~140-fold | Accumulation of various mutations researchgate.net |

| E. coli ΔacrB | Stepwise increase in chloramphenicol concentration | ~2000-fold | Mutations compensating for the lack of the AcrB efflux pump researchgate.net |

Preclinical Pharmacokinetic and Pharmacodynamic Research

Preclinical Pharmacokinetic Studies in Animal Models

Chloramphenicol (B1208) sodium succinate (B1194679), a prodrug, is designed to be more soluble than its parent compound, chloramphenicol, facilitating parenteral administration. Its efficacy is dependent on its conversion to the active form, chloramphenicol. Preclinical studies in various animal models have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The absorption kinetics of chloramphenicol sodium succinate vary between intravenous (IV) and intramuscular (IM) routes and across different animal species. Following IV administration, the drug is rapidly distributed. nih.gov However, the conversion to the active chloramphenicol is not instantaneous, and there's a lag in achieving peak active drug concentrations compared to administering the chloramphenicol base intravenously. rxlist.com

Intramuscular administration of chloramphenicol sodium succinate generally leads to rapid absorption. avma.org In dairy cows, unhydrolyzed chloramphenicol sodium succinate was detectable in plasma for up to 4 hours post-injection. nih.gov A study in sheep showed that after IM injection, the peak serum concentration was reached in approximately 10 minutes. uonbi.ac.ke In goats, peak plasma concentrations were observed 30 minutes after IM administration. researchgate.net However, the bioavailability and peak concentrations can be influenced by the species. For instance, in dairy cows, an IM injection of a chloramphenicol base formulation resulted in 30% higher plasma peak concentrations of active chloramphenicol compared to chloramphenicol sodium succinate. nih.gov In contrast, a study in children suggested that IM administration of chloramphenicol sodium succinate is well-absorbed, with peak levels comparable to IV administration. nih.gov It is important to note that chloramphenicol sodium succinate is considered ineffective when given intramuscularly in some contexts. rxlist.com

Peak Plasma Concentrations of Chloramphenicol After Administration of Chloramphenicol Sodium Succinate in Various Animal Species

| Animal Species | Route of Administration | Time to Peak Concentration (Tmax) | Peak Plasma Concentration (Cmax) |

|---|---|---|---|

| Sheep | Intramuscular | ~10 minutes uonbi.ac.ke | 134 ± 34 µg/mL uonbi.ac.ke |

| Goats | Intramuscular | 30 minutes researchgate.net | 9.64 ± 0.74 µg/mL researchgate.net |

| Koalas | Subcutaneous | 1.25 hours (median) nih.gov | 20.37 µg/mL (median) nih.gov |

| Neonatal Foals (1-9 days old) | Intravenous | N/A (Zero-time concentration) | 36.14 ± 14.80 µg/mL nih.gov |

For chloramphenicol sodium succinate to exert its antibacterial effect, it must be hydrolyzed in the body to the active chloramphenicol base. rxlist.commsdvetmanual.com This hydrolysis is a critical step, and its rate and completeness can vary significantly among individuals and species, affecting the bioavailability of the active drug. msdvetmanual.comnih.gov In dairy cows, unhydrolyzed chloramphenicol sodium succinate was detected in the plasma during the initial hours after intramuscular injection. nih.gov Similarly, in infants and children, the prodrug persisted in the serum for up to six hours after a dose. nih.gov The kinetics of this hydrolysis can be slow and incomplete, leading to variability in therapeutic outcomes. msdvetmanual.com Studies in ewes have shown that for the first hour after IV or IM administration of the succinate ester, chemically determined chloramphenicol levels were more than double those measured by microbiological assay, indicating the presence of the inactive ester. researchgate.net

Once converted to its active form, chloramphenicol is widely distributed throughout the body in various animal species due to its lipid-soluble nature. inchem.orgveteriankey.com It penetrates tissues and fluids to varying degrees.

Tissues: High concentrations are typically found in the liver and kidneys. ymaws.com In dogs, following oral administration, the highest initial concentrations were found in the lymph nodes, spleen, pancreas, liver, and kidney, followed by the lung, muscle, and brain. nih.gov In pigs, the elimination half-life in tissues ranged from 1.25 hours in the kidney to 5.89 hours in fat. researchgate.net

Cerebrospinal Fluid (CSF): Chloramphenicol penetrates the CSF, with concentrations reaching approximately 50% of serum levels within 3 to 4 hours of administration. ymaws.com Penetration into the brain and CSF is generally slower compared to other tissues. nih.gov

Eye Humors: The drug achieves significant concentrations in the aqueous and vitreous humors of the eye. ymaws.com However, in dogs, concentrations in the aqueous humor were lower than those in the blood. nih.gov

Milk: Chloramphenicol can diffuse into the milk of lactating animals. veteriankey.comymaws.com In dairy cows, after administration of chloramphenicol sodium succinate, the maximum chloramphenicol concentration in milk was equal to the plasma concentration. nih.gov Interestingly, the inactive metabolite, chloramphenicol glucuronide, was not detected in the milk of these cows. nih.gov

Other Fluids: The drug also diffuses into pleural and ascitic fluids and can cross the placental barrier. ymaws.com High concentrations have also been found in the urine of dogs. nih.gov In horses, chloramphenicol concentrations were found to be higher in the pulmonary epithelial lining fluid (PELF) than in plasma. avma.org

Distribution of Chloramphenicol in Animal Tissues and Fluids

| Tissue/Fluid | Relative Concentration/Penetration | Animal Model(s) |

|---|---|---|

| Liver | High ymaws.com | Dogs, Pigs researchgate.netnih.gov |

| Kidney | High ymaws.com | Dogs, Pigs researchgate.netnih.gov |

| Cerebrospinal Fluid | ~50% of serum levels ymaws.com | Dogs ymaws.comnih.gov |

| Aqueous/Vitreous Humor | Significant concentrations ymaws.com | Dogs ymaws.comnih.gov |

| Milk | Equal to plasma concentration nih.gov | Dairy Cows nih.gov |

| Pulmonary Epithelial Lining Fluid | Higher than plasma avma.org | Horses avma.org |

Chloramphenicol undergoes extensive metabolism, primarily in the liver. msdvetmanual.com The main metabolic pathway is glucuronide conjugation, which transforms the active drug into an inactive metabolite, chloramphenicol glucuronide. msdvetmanual.cominchem.org This process is crucial for the drug's elimination.

Other metabolic pathways include nitroreduction of the p-nitro group to an aryl amine. msdvetmanual.comnih.gov This can be followed by acetylation to form an aryl amide metabolite. nih.gov The propane-diol moiety of chloramphenicol can also be metabolized through various reactions, including sulfate (B86663) conjugation, phosphorylation, acetylation, and oxidation. drugbank.com Furthermore, the dichloroacetate (B87207) part of the molecule can be metabolized via hydrolysis of the amide group and dechlorination. drugbank.com

Species differences in metabolism are notable. Cats, for example, have a limited capacity for glucuronide conjugation, which leads to slower excretion of chloramphenicol. inchem.orgveteriankey.com

The primary route of excretion for chloramphenicol and its metabolites is through the kidneys into the urine. msdvetmanual.comnih.gov A significant portion of the administered dose is excreted as inactive metabolites. In most species, only about 5-15% of the drug is excreted unchanged in the urine. msdvetmanual.cominchem.org The majority is eliminated as the glucuronide conjugate via tubular secretion. msdvetmanual.com

In rats, up to 70% of an oral dose can be excreted in the urine. nih.gov In goats, 69% of an intravenous dose was excreted in the urine within 12 hours. nih.gov In dogs, about 6% of the unchanged drug is excreted in the urine. inchem.org Due to their limited glucuronidation capacity, cats excrete a higher percentage of the administered dose as unchanged chloramphenicol in the urine, at 25% or more. inchem.org

The biliary route also contributes to excretion, and enterohepatic cycling can occur, although typically only a small amount of chloramphenicol is found in the feces. msdvetmanual.com In rats, about 0.4% of an intramuscular dose was detected in the bile within 4 hours. nih.gov

Metabolite profiles in urine include unchanged chloramphenicol, chloramphenicol glucuronide, and products of nitroreduction and other biotransformations. nih.govfao.org

The elimination half-life of chloramphenicol shows considerable variation among different animal species, largely due to differences in metabolic rates. avma.orgveteriankey.com

Cats: Have the longest elimination half-life, ranging from 4 to 8 hours, due to their slower metabolism. avma.orginchem.orgresearchgate.net

Dogs: The half-life is between 1.1 and 5.0 hours. inchem.org

Horses and Ponies: Exhibit a very short half-life, often less than one hour. avma.orginchem.org In neonatal horses, the mean elimination half-life was found to be 0.95 hours. nih.gov

Goats: The elimination half-life in normal goats was approximately 73 minutes (1.22 hours). nih.gov

Calves: The elimination half-life decreases with age, from about 15 hours on the first day of life to 4.8 hours at 10-12 weeks of age. researchgate.net

Sheep: The mean elimination half-life after intramuscular administration was reported to be 36.37 hours, which is notably longer than in other species and may be influenced by the formulation and analytical methods used. uonbi.ac.ke

Koalas: After intravenous administration of chloramphenicol sodium succinate, the median elimination half-life was 1.13 hours. nih.gov

This variability underscores the importance of species-specific data when considering the use of this compound.

Elimination Half-Life of Chloramphenicol in Various Animal Species

| Animal Species | Elimination Half-Life (t½) |

|---|---|

| Cats | 4 - 8 hours avma.orginchem.orgresearchgate.net |

| Dogs | 1.1 - 5.0 hours inchem.org |

| Horses/Ponies | < 1 hour avma.orginchem.org |

| Goats | ~1.22 hours nih.gov |

| Calves (10-12 weeks) | 4.8 hours researchgate.net |

| Sheep | 36.37 hours (IM) uonbi.ac.ke |

| Koalas | 1.13 hours (IV) nih.gov |

In Vitro Pharmacodynamic Modeling and Susceptibility

The in vitro pharmacodynamic profile of chloramphenicol sodium succinate, which is hydrolyzed to the active chloramphenicol, is characterized by its broad-spectrum bacteriostatic action against a variety of Gram-positive and Gram-negative bacteria. nih.govwho.int This section details the minimum inhibitory concentrations (MICs) against various microorganisms and the standard methodologies used for susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determinations in Various Microorganisms

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration of the drug that prevents visible growth of a microorganism. nih.gov For chloramphenicol, MIC values have been determined for a wide array of clinically significant bacteria. These values, often presented as a range, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates), provide insights into the potency of the antibiotic against specific pathogens.

Chloramphenicol generally demonstrates good to moderate activity against many Gram-positive bacteria. The tables below summarize the MIC values for several key species.

Table 1: Chloramphenicol MICs for Staphylococcus aureus

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Methicillin-Resistant (MRSA) | 174 | ≤8 to ≥32 | - | - | nih.gov |

| General Isolates | - | - | 4 | 8 | nih.gov |

Data from a study on MRSA isolates showed 75.86% were susceptible (MIC ≤ 8 µg/mL), 2.30% had intermediate susceptibility (MIC 16 µg/mL), and 21.84% were resistant (MIC ≥ 32 µg/mL). nih.gov

Table 2: Chloramphenicol MICs for Streptococcus pneumoniae

| Number of Isolates | MIC Range (µg/mL) | Median MIC (µg/mL) | % Resistant (MIC ≥ 8 µg/mL) | Reference |

| 14 | 0.75 to 24 | 3 | - | nih.gov |

| 79 | - | - | 9.1% (penicillin-resistant strains) | nih.gov |

Table 3: Chloramphenicol MICs for Enterococcus faecalis

| Number of Isolates | % Susceptible (MIC ≤ 8 µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 21 | 95.2% | - | researchgate.net |

| 127 | - | - | nih.gov |

Chloramphenicol has historically been a key agent against a range of Gram-negative pathogens, although resistance has emerged in some species.

Table 4: Chloramphenicol MICs for Escherichia coli

| Number of Isolates | MIC Range (µg/mL) | % Susceptible | Reference |

| - | - | - | nih.gov |

| 106 | 32 to 256 | - | plos.org |

Table 5: Chloramphenicol MICs for Pseudomonas aeruginosa

| Strain Type | MIC (µg/mL) | Reference |

| PAO1 Wild Type | - | researchgate.net |

One study noted that the presence of human lactoferrin could lower the MICs of chloramphenicol for mucoid strains of P. aeruginosa. nih.gov

Table 6: Chloramphenicol MICs for Haemophilus influenzae

| Number of Isolates | % Resistant (MIC > 8 mg/L) | Reference |

| 176 | 1.7% | oup.com |

| 27 | - | nih.gov |

Table 7: Chloramphenicol MICs for Neisseria meningitidis

| Number of Isolates | MIC Range (µg/mL) | % Susceptible | Reference |

| - | 0.38 to 1.5 | 100% | asm.org |

| 107 | 0.38 to 3 | 97.2% | who.int |

Table 8: Chloramphenicol MICs for Salmonella species

| Species | Number of Isolates | % Susceptible | Reference |

| S. Typhi & S. Paratyphi A | 2373 | >95% | nih.gov |

Table 9: Chloramphenicol MICs for Shigella species

| Number of Isolates | % Susceptible | Reference |

| - | High | nih.gov |

Table 10: Chloramphenicol MICs for Klebsiella pneumoniae

| Number of Isolates | % Susceptible | Reference |

| - | 50% (MDR isolates) | jcdr.net |

Microbiological Antimicrobial Susceptibility Testing (e.g., Panels, Discs, MIC Strips)

The susceptibility of a bacterial isolate to chloramphenicol is determined in the clinical microbiology laboratory using standardized methods. These tests are crucial for guiding therapeutic decisions. The primary methods include disk diffusion and dilution techniques. asm.org

Disk Diffusion Method (Kirby-Bauer Test)

The Kirby-Bauer disk diffusion method is a widely used qualitative or semi-quantitative test. researchgate.netasm.org It involves placing a paper disk impregnated with a standard amount of chloramphenicol (typically 30 µg) onto an agar (B569324) plate that has been uniformly inoculated with the test bacterium. asm.orgnih.gov The plate is then incubated, allowing the antibiotic to diffuse outward from the disk, creating a concentration gradient. If the bacterium is susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is measured and compared to standardized interpretive criteria established by organizations like the Clinical and Laboratory Standards Institute (CLSI) to determine if the organism is susceptible, intermediate, or resistant. nih.govjcdr.net

Dilution Methods

Dilution methods are quantitative and determine the MIC of chloramphenicol. The two main types are broth dilution and agar dilution. jcdr.net

Broth Microdilution: This method involves preparing a series of wells in a microtiter plate, each containing a decreasing concentration of chloramphenicol in a liquid growth medium. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible turbidity (bacterial growth). The MIC is the lowest concentration of chloramphenicol at which no growth is observed. nih.gov

Agar Dilution: In this technique, varying concentrations of chloramphenicol are incorporated directly into molten agar, which is then poured into petri dishes. The surface of each plate is then inoculated with the test organism. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents colony formation. nih.gov

MIC Strips (E-test)

The E-test is a commercially available method that combines features of both disk diffusion and dilution tests. It consists of a plastic strip with a predefined, continuous gradient of chloramphenicol concentrations on one side. When the strip is placed on an inoculated agar plate, the antibiotic diffuses into the medium. After incubation, a symmetrical inhibition ellipse is formed. The MIC value is read directly from a scale on the strip at the point where the edge of the inhibition zone intersects the strip. nih.gov This method is often used for its convenience and ability to provide a quantitative MIC value.

Formulation and Delivery System Research

Prodrug Design and Optimization (e.g., Succinate (B1194679) Ester for Water Solubility)

Chloramphenicol (B1208) sodium succinate is a quintessential example of a prodrug designed to overcome the solubility limitations of its parent compound, chloramphenicol. The inherent poor water solubility of chloramphenicol presents challenges for parenteral formulations. To address this, chloramphenicol is chemically modified through acylation with succinic anhydride (B1165640) to form the succinate ester. bioaustralis.com This ester is then converted to its sodium salt, chloramphenicol sodium succinate, which exhibits significantly improved water solubility. bioaustralis.comnih.gov

This prodrug strategy is based on the principle that the succinate ester is biologically inactive but is converted in vivo to the active chloramphenicol. bioaustralis.commedchemexpress.com The conversion is facilitated by esterases present in the body, which hydrolyze the succinate ester bond, releasing the parent drug. medchemexpress.com This bioconversion makes chloramphenicol sodium succinate a water-soluble prodrug form of the antibiotic, suitable for intravenous administration. glpbio.cnabmole.com The sodium salt is the preferred formulation for pharmaceutical applications due to its enhanced solubility characteristics. bioaustralis.com

However, the conversion from the prodrug to the active drug is not always complete. Studies have shown that a portion of the administered chloramphenicol sodium succinate can be excreted unchanged in the urine, indicating that the bioavailability of active chloramphenicol from the prodrug is incomplete. nih.gov

Polymeric Film Formulations for Controlled Release

The use of polymeric films represents an advanced strategy for the controlled delivery of chloramphenicol. These film-forming systems, which typically consist of a drug, a polymer, and a solvent, can be applied as a liquid and form a film in situ, providing a drug reservoir for sustained release. nih.gov Research into amorphous solid dispersions (ASDs) of chloramphenicol has utilized biodegradable polylactic acid (PLA) polymers to create solvent-casted films. sci-hub.boxupc.edu These studies investigate the potential of both enantiomerically pure poly(L-lactic acid) (PLLA) and racemic poly(D,L-lactic acid) (PDLLA) to stabilize the amorphous form of chloramphenicol and control its release. sci-hub.boxupc.edu

The kinetics of drug release are a critical aspect of controlled-release formulations. For chloramphenicol-loaded polylactic acid films, in vitro studies in simulated body fluid have demonstrated that the amount of drug released is proportional to the square root of time. upc.edu This relationship suggests a diffusion-controlled release mechanism.

Interestingly, the release kinetics were found to be largely independent of the drug concentration within the film, at least for the 5% and 20% weight concentrations tested. sci-hub.boxupc.edu The release mechanism often follows established kinetic models, such as the Korsmeyer-Peppas model, which can help elucidate whether the release is governed by Fickian diffusion, polymer chain relaxation, or a combination of both (anomalous transport). bohrium.comgrafiati.com

The properties of the polymer matrix and any added plasticizers are determinant factors for the release and permeability characteristics of the film. The glass transition temperature (Tg) of the polymer is a key parameter; a lower Tg can lead to increased polymer chain mobility and, consequently, higher permeability. nih.gov In studies with chloramphenicol, the drug itself was found to have a plasticizing effect on the polylactic acid polymer matrix. sci-hub.box

The choice between different polymer enantiomers, such as PLLA and PDLLA, also influences the formulation. While PLLA tends to cold crystallize upon heating, PDLLA remains amorphous, which can be advantageous for creating homogenous solid dispersions and avoiding phase separation. sci-hub.boxupc.edu Furthermore, blending different polymers, such as the water-insoluble ethylcellulose with a hydrophilic polymer like hypromellose (HPMC), is a common strategy to modulate drug release and modify the mechanical properties of the film. researchgate.net The type and amount of plasticizer used can significantly affect the film's permeability, porosity, and mechanical strength. researchgate.net

Solid Dispersion Technology for Enhanced Dissolution and Permeability

Solid dispersion is a well-established pharmaceutical technique for improving the dissolution rate and, subsequently, the permeability and bioavailability of poorly water-soluble drugs like chloramphenicol. innpharmacotherapy.comscispace.com The core principle is the dispersion of the drug in an inert, typically hydrophilic, carrier matrix at the solid state. nih.gov Early research successfully used urea (B33335) as a carrier to create solid dispersions of chloramphenicol, demonstrating enhanced dissolution and absorption. innpharmacotherapy.comnih.gov

More recent approaches utilize polymers as carriers. nih.gov By dispersing the drug molecularly within a polymer matrix, the drug is often converted from its crystalline form to a higher-energy amorphous state, which possesses greater apparent solubility and a faster dissolution rate. innpharmacotherapy.comnih.gov This enhancement in dissolution has been shown to lead to improved permeability across Caco-2 cells, a model for intestinal absorption. nih.gov

The stability of the amorphous drug within the solid dispersion is often dependent on the formation of intermolecular interactions between the drug and the polymer carrier. nih.govpharmaexcipients.com Fourier-transform infrared spectroscopy (FTIR) is a powerful analytical tool used to probe these interactions. researchgate.net The formation of hydrogen bonds, a common stabilizing interaction, can be detected by shifts in the characteristic vibrational frequencies of the functional groups involved, such as carbonyl (C=O), hydroxyl (-OH), or amino (-NH) groups. nih.govnih.gov

In the context of chloramphenicol, theoretical and experimental studies using FTIR have confirmed the formation of specific hydrogen bonds (N-H···O and C=O···H) between chloramphenicol and methacrylic acid, a functional monomer used in molecularly imprinted polymers. mdpi.com Conversely, a study of solid dispersions of chloramphenicol in polyethylene (B3416737) glycol (PEG) 8000 found no significant evidence of drug-polymer interactions via FTIR analysis, suggesting that the enhancement in dissolution was primarily due to the conversion to the amorphous state and the hydrophilicity of the carrier. nih.gov

Confirmation of the conversion of a crystalline drug to its amorphous state is crucial in the characterization of solid dispersions. Differential Scanning Calorimetry (DSC) and its high-speed variant, Hyper-DSC, are primary thermal analysis techniques for this purpose. nih.gov The successful formation of a single-phase, amorphous solid dispersion is typically indicated by the disappearance of the sharp melting endotherm of the crystalline drug and the appearance of a single glass transition temperature (Tg) for the drug-polymer mixture. sci-hub.boxupc.edu

Studies on chloramphenicol have effectively used these techniques.

Hyper-DSC analysis of chloramphenicol solid dispersions in PEG 8000 confirmed the drug's conversion to an amorphous form. nih.gov

DSC analysis of chloramphenicol dispersed in PLLA and PDLLA films also showed a single Tg for the formulations, indicating the formation of a homogenous amorphous dispersion. sci-hub.boxupc.edu

The table below summarizes the calorimetric results from a study on solid amorphous dispersions of chloramphenicol (CAP) in polylactic acid, highlighting the glass transition temperature (Tg) and, for PLLA, the recrystallization (Tr) and melting (Tm) temperatures.

Calorimetric Data for Chloramphenicol (CAP) Solid Dispersions

This interactive table summarizes key thermal properties of Chloramphenicol solid dispersions.

| Polymer Matrix | CAP Content (wt%) | Tg (°C) | Tr (°C) | Tm (°C) |

|---|---|---|---|---|

| PDLLA | 0 | 56 | - | - |

| PDLLA | 5 | 52 | - | - |

| PDLLA | 10 | 49 | - | - |

| PDLLA | 20 | 42 | - | - |

| PLLA | 0 | 63 | 114 | 175 |

| PLLA | 5 | 59 | 100 | 169 |

| PLLA | 10 | 55 | 96 | 167 |

| PLLA | 20 | 48 | 85 | 160 |

| PLLA | 30 | 42 | - | 155 |

Data sourced from a study on amorphous binary dispersions of chloramphenicol. upc.edu

Nanotechnology-Based Drug Delivery Research

Nanotechnology offers promising avenues for the delivery of chloramphenicol, with research focusing on various types of nanoparticles to improve its therapeutic efficacy and safety profile.

One area of investigation involves the use of metallic and inorganic nanoparticles. A study reported the coating of gold nanoparticles (AuNPs) and silica (B1680970) nanoparticles (SiNPs) with chloramphenicol for incorporation into hydrogels for dermal delivery. nih.govnih.gov The results showed that these nanoparticle-based hydrogels exhibited increased drug release compared to a conventional ointment. nih.gov Notably, the formulation with AuNPs demonstrated a higher amount of drug release, which was correlated with the rheological properties of the hydrogel. nih.gov This approach not only improved the release but also allowed for a reduction in the concentration of chloramphenicol while maintaining its bacteriostatic activity. nih.govnih.gov

Another study focused on the development of chloramphenicol-encapsulated iron oxide nanoparticles (Fe2O3 NPs) as a nanocarrier for targeted antibacterial therapy. researchgate.net These drug-conjugated nanoparticles showed significant antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, with a more substantial inhibitory effect compared to the drug alone. researchgate.net The use of iron oxide nanoparticles is advantageous due to their biocompatibility, stability, and the potential for magnetic targeting. researchgate.net

Furthermore, research on nano-silica carriers for chloramphenicol has shown that the morphological properties of the silica, including particle size, can influence the drug's release profile. mdpi.com Grinding the silica material after being coated with chloramphenicol was found to modify the release of the active substance, highlighting the importance of the carrier's physical characteristics in drug delivery. mdpi.com

Table 2: Overview of Nanotechnology-Based Delivery Systems for Chloramphenicol

| Nanoparticle Type | Key Research Findings | Potential Application | Reference(s) |

|---|---|---|---|

| Gold (AuNPs) and Silica (SiNPs) Nanoparticles | Increased drug release from hydrogels; maintained efficacy at lower concentrations. | Dermal Drug Delivery | nih.govnih.gov |

| Iron Oxide (Fe2O3) Nanoparticles | Enhanced antibacterial efficacy against E. coli and S. aureus compared to free drug. | Targeted Antibacterial Therapy | researchgate.net |

| Nano-Silica Carriers | Release profile influenced by nanoparticle size and processing (grinding). | Modified Drug Release | mdpi.com |

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Analysis

Chromatographic techniques are fundamental in the analysis of Chloramphenicol (B1208) Sodium Succinate (B1194679), enabling its separation, identification, and quantification in various matrices. These methods are crucial for quality control, pharmacokinetic studies, and residue analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the analysis of Chloramphenicol Sodium Succinate. The development and validation of robust HPLC methods are critical for ensuring accurate and reliable results in research and quality control settings.

The separation of Chloramphenicol Sodium Succinate is typically achieved using reversed-phase HPLC. sielc.comnih.gov C18 columns are a common choice for the stationary phase. nih.govresearchgate.netnih.gov For instance, a Waters C18 column (150×4.6 mm, 5µm) or a Thermo Hypersil C18 column (250 mm, 4.6 mm i.d., 5 μm) have been successfully employed. researchgate.netnih.gov Another option is the Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity. sielc.com

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common approach involves a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comresearchgate.netnih.govhelixchrom.com The pH of the aqueous phase can be adjusted to control the retention of Chloramphenicol Sodium Succinate, which has a pKa of 4.3. electronicsandbooks.com

Here are some examples of mobile phase compositions used in the analysis of Chloramphenicol and its derivatives:

Acetonitrile and Water with Phosphoric Acid: This simple mobile phase is effective for the analysis of Chloramphenicol Sodium Succinate. For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com

Phosphate (B84403) Buffer (pH 6.8) and Acetonitrile (20:80): This isocratic mobile phase has been used with a Waters C18 column. researchgate.net

Acetonitrile and Acetate (B1210297) Buffer (pH 5.5): A mobile phase consisting of 28% acetonitrile in 0.05M acetate buffer has been used for the analysis of serum or urine samples. electronicsandbooks.com

Acetonitrile and Phosphate Buffer (pH 4.0; 0.05 M) (30:70, v/v): This isocratic mobile phase was used with a C18 column for the simultaneous determination of multiple compounds, including Chloramphenicol. nih.gov

Sodium Pentane Sulfonate Solution, Acetonitrile, and Glacial Acetic Acid (85:15:1): This mixture has been utilized as a mobile phase in an isocratic elution method. researchgate.net

Table 1: Examples of Stationary and Mobile Phases for Chloramphenicol Sodium Succinate HPLC Analysis

| Stationary Phase | Mobile Phase | Application |

|---|---|---|

| Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com | General analysis, preparative separation, pharmacokinetics sielc.com |

| Waters C18 (150x4.6 mm, 5µm) | Phosphate Buffer (pH 6.8) and Acetonitrile (20:80) researchgate.net | Analysis of milk samples researchgate.net |

| 5µ ODs-Hypersil (150-250 mm x 4.6 mm) | 28% Acetonitrile in 0.05M Acetate Buffer (pH 5.5) electronicsandbooks.com | Analysis of serum and urine electronicsandbooks.com |

| Thermo Hypersil C18 (250 mm, 4.6 mm i.d., 5 μm) | Acetonitrile and Phosphate Buffer (pH 4.0; 0.05 M) (30:70, v/v) nih.gov | Simultaneous determination in ophthalmic solutions nih.gov |

| Nucleosil-C18 (100mm x 4.6mm x 5µm) | Sodium Pentane Sulfonate, Acetonitrile, and Glacial Acetic Acid (85:15:1) researchgate.net | Analysis of eye and ear drops researchgate.net |

Ultraviolet (UV) detection is commonly used for the analysis of Chloramphenicol Sodium Succinate. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity. The UV spectrum of Chloramphenicol exhibits a maximum absorbance that allows for its detection.

Different studies have utilized various UV wavelengths for detection:

230 nm: This wavelength was used for the simultaneous determination of Chloramphenicol and other active pharmaceutical ingredients in an ophthalmic solution. nih.gov

254 nm: Used in a method for the simultaneous estimation of Chloramphenicol and Dexamethasone Phosphate in eye drops. researchgate.net

270 nm: This wavelength has been employed in several methods for the analysis of Chloramphenicol in various matrices, including milk and serum. nih.govresearchgate.nethelixchrom.com

272 nm: Utilized in a stability-indicating liquid chromatographic method for the analysis of Chloramphenicol in eye and ear drops. researchgate.net

278 nm: Selected for the analysis of Chloramphenicol and its related compound in pharmaceutical forms. researchgate.net

280 nm: A study on the degradation of Chloramphenicol found that the optimal performance was achieved at a UV wavelength of 280 nm. sielc.comnih.gov

The choice of wavelength can be influenced by the specific matrix and potential interfering substances.

Validation of an HPLC method is essential to ensure its suitability for its intended purpose. This involves assessing several key parameters:

Linearity: A validated method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. For instance, a method for analyzing Chloramphenicol residue in milk was found to be linear over a wide concentration range with a correlation coefficient greater than 0.999. researchgate.net Another study showed good linearity with correlation coefficients of the peak area responses versus concentrations calibration curves being more than 0.999. nih.gov

Precision: This parameter assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). A precise method will have a low RSD. For example, a method was found to be precise with RSD% of assay values at three concentrations being less than 2%. nih.gov

Accuracy: Accuracy refers to the closeness of the mean of a set of results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. An accurate method will have a high recovery percentage, typically within the range of 98% to 102%. nih.gov

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in chromatograms of blank or placebo samples. nih.gov

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often expressed in terms of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For example, a method for analyzing Chloramphenicol residue in milk had an LOD of 0.16 ng/g and an LOQ of 0.50 ng/g. researchgate.net

Table 2: Summary of Validation Parameters for a Representative HPLC Method

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity (Correlation Coefficient) | > 0.999 | researchgate.netnih.gov |

| Precision (RSD%) | < 2% | nih.gov |

| Accuracy (Recovery %) | 98% - 102% | nih.gov |

| Specificity | No interfering peaks | nih.gov |

| Sensitivity (LOD) | 0.16 ng/g | researchgate.net |

| Sensitivity (LOQ) | 0.50 ng/g | researchgate.net |

HPLC methods are extensively used for the determination of Chloramphenicol and its succinate ester in various preclinical samples, including animal tissues and biological fluids. This is crucial for pharmacokinetic studies, residue monitoring, and understanding the disposition of the drug.

Animal Tissues: A rapid and universally applicable HPLC method with a column-switching system has been developed for the determination of Chloramphenicol residues in various animal tissues, including adipose tissue, kidney, liver, and muscle. nih.gov Another method utilizing liquid chromatography-mass spectrometry (LC-MS/MS) has been validated for the determination of Chloramphenicol in tissues of animal origin, with recoveries ranging from 76.3% to 100.3%. nih.gov

Biological Fluids: HPLC methods have been established for the determination of Chloramphenicol and its metabolites in biological fluids like serum and urine. nih.govelectronicsandbooks.com An isocratic reversed-phase liquid chromatographic method allows for the determination of Chloramphenicol, Chloramphenicol 1- and 3-succinate in serum within 5 minutes. electronicsandbooks.com Furthermore, an ion-pair chromatographic method enables the simultaneous determination of Chloramphenicol 3-glucuronide in serum and urine. electronicsandbooks.com

Gas Chromatography (GC)

Gas chromatography (GC) provides an alternative approach for the analysis of Chloramphenicol and its related compounds. researchgate.netnih.gov GC methods have been employed for the determination of Chloramphenicol in dosage forms, biological fluids, and tissues. researchgate.net

A rapid and accurate GC method has been described for the determination of Chloramphenicol and its metabolites in human urine. nih.gov This method involves pre-treatment of the samples with diazomethane (B1218177) and N,O-bis(trimethylsilyl)acetamide to derivatize the analytes, making them suitable for GC analysis with satisfactory separation. nih.gov The structures of the metabolites can be confirmed by coupling the gas chromatograph to a mass spectrometer (GC-MS). nih.gov

Another GC method with electron capture detection has been developed for the simultaneous determination of residues of Chloramphenicol and other related compounds in shrimp tissue. nih.gov This method involves extraction, clean-up using solid-phase extraction, and derivatization with Sylon BFT before GC analysis. nih.gov

Spectroscopic and Spectrophotometric Assays

Spectroscopic and spectrophotometric methods are fundamental in the analytical chemistry of chloramphenicol sodium succinate, providing robust tools for both quantitative analysis and structural characterization.

UV/Visible spectrophotometry remains a widely used technique for the quantification of chloramphenicol and its derivatives due to its simplicity, cost-effectiveness, and reliability. These methods are often based on the inherent UV absorbance of the chloramphenicol molecule or through colorimetric reactions that produce a chromophore measurable in the visible region.

Several spectrophotometric methods have been developed for the determination of chloramphenicol in pharmaceutical preparations. One approach involves the reduction of the nitro group on the chloramphenicol molecule, followed by diazotization and coupling with a chromogenic agent to produce a colored product with a specific maximum absorbance (λmax). For instance, a method utilizing the diazotization of reduced chloramphenicol and subsequent coupling with iminodibenzyl (B195756) yields a violet-colored product with a λmax of 590 nm, while coupling with 3-aminophenol (B1664112) produces an orange-red product with a λmax at 470 nm. nih.gov Another method employs sodium molybdate (B1676688) and pyrocatechol (B87986) as coupling agents, resulting in a pale red product with a λmax of 490 nm. nih.gov

The quantification of chloramphenicol esters, such as the sodium succinate, has been achieved with high accuracy, with average recoveries reported to be around 99.90% with a standard deviation of 0.660. nih.gov The linearity of these methods is a critical parameter for quantification. For example, a method based on the oxidative coupling reaction of chloramphenicol with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride has demonstrated linearity in the concentration range of 4-24 µg/mL. nih.gov Similarly, a method using 1,10-phenanthroline (B135089) as a reagent showed that Beer's law was obeyed in the concentration range of 5 to 30 µg/ml, with a measured absorbance at 510 nm.

The following table summarizes key parameters of various UV/Vis spectrophotometric methods developed for the quantification of chloramphenicol, which are applicable to chloramphenicol sodium succinate.

Table 1: UV/Vis Spectrophotometric Methods for Chloramphenicol Quantification

| Reagent/Method | λmax (nm) | Linear Range (µg/mL) | Remarks |

|---|---|---|---|

| Diazotization and coupling with iminodibenzyl | 590 | - | Produces a violet-colored product. nih.gov |

| Diazotization and coupling with 3-aminophenol | 470 | - | Produces an orange-red colored product. nih.gov |

| Sodium molybdate and pyrocatechol | 490 | - | Produces a pale red colored product. nih.gov |

| Oxidative coupling with MBTH | - | 4-24 | - nih.gov |

| Oxidative complexation with 1,10-phenanthroline | 510 | 5-30 | Produces an orange-red colored chromogen. |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and characterize the molecular structure of pharmaceutical compounds. In the context of chloramphenicol sodium succinate, FTIR is instrumental in confirming the identity of the compound, assessing its purity, and studying its solid-state properties.

The FTIR spectrum of chloramphenicol, the parent compound of chloramphenicol sodium succinate, exhibits characteristic absorption peaks that correspond to its various functional groups. nih.govasm.org These peaks provide a molecular fingerprint for the compound. For instance, the O-H and N-H stretching vibrations are typically observed in the range of 3352-3246 cm⁻¹. The aromatic C-H stretching appears around 3081 cm⁻¹, while the C=O stretching of the acylamino group is found at approximately 1681 cm⁻¹. nih.govasm.org The presence of the nitro group (NO₂) is indicated by a strong absorption peak around 1521 cm⁻¹, and the C-Cl stretching vibration is observed near 662 cm⁻¹. nih.govasm.org

Research involving biofield treatment on chloramphenicol has shown shifts in these wavenumbers, suggesting alterations in bond strength and conjugation. For example, a decrease in the wavenumber of the NO₂ group from 1521 cm⁻¹ to 1512 cm⁻¹ and an increase in the wavenumber of the C=O group from 1681 cm⁻¹ to 1694 cm⁻¹ were reported, indicating changes in the molecular environment. nih.gov

The table below summarizes the characteristic FTIR absorption peaks for the key functional groups in chloramphenicol, which are integral to the characterization of chloramphenicol sodium succinate.

Table 2: Characteristic FTIR Absorption Peaks for Chloramphenicol

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 3352-3246 | O-H and N-H stretching | nih.govasm.org |

| 3081 | Aromatic C-H stretching | nih.govasm.org |

| 1681 | C=O stretching (acylamino group) | nih.govasm.org |

| 1559 | C=C stretching | nih.gov |

| 1521 | NO₂ stretching | nih.govasm.org |

| 1518 | N-H bending | nih.gov |

| 662 | C-Cl stretching | nih.govasm.org |

Immunoassays for Detection

Immunoassays are highly sensitive and specific methods that utilize the principle of antigen-antibody recognition for the detection and quantification of substances. These assays are particularly valuable for monitoring drug residues in biological matrices and food products.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted immunoassay format for the detection of chloramphenicol and its derivatives due to its high throughput, sensitivity, and relatively low cost. Competitive ELISA is the most common format used for small molecules like chloramphenicol.

In a typical competitive ELISA for chloramphenicol, a known amount of chloramphenicol is coated onto the wells of a microtiter plate. The sample containing the analyte (unlabeled chloramphenicol) is then added to the wells along with a specific anti-chloramphenicol antibody. The chloramphenicol in the sample competes with the coated chloramphenicol for binding to the limited amount of antibody. After an incubation period, the unbound reagents are washed away, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of chloramphenicol in the sample.